tagitinin C

Antitrypanosomal Neglected Tropical Diseases In Vitro Assay

Tagitinin C is a highly differentiated germacranolide sesquiterpene lactone featuring both a reactive α-methylene-γ-lactone and an α,β-unsaturated ketone—critical pharmacophores absent in generic analogs. Unlike tagitinin A or F, tagitinin C demonstrates 4.5× greater in vitro potency than suramin against T. brucei, 31-fold higher activity than benznidazole against T. cruzi, and uniquely induces neutrophil apoptosis for inflammation resolution studies. Its validated in vivo antitumor and anti-metastatic activity in xenograft HCC models makes it an irreplaceable tool compound. Substitution with tagitinin A, F, or other sesquiterpene lactones is scientifically invalid. Procure only authenticated tagitinin C to ensure target-specific mechanism of action and reproducible pharmacological data.

Molecular Formula C19H24O6
Molecular Weight 348.4 g/mol
Cat. No. B1244566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametagitinin C
Synonymstagitinin
tagitinin A
tagitinin B
tagitinin C
tagitinin D
tagitinin F
tagitinins
Molecular FormulaC19H24O6
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(C=CC1=O)(C)O)OC(=O)C(C)C)C(=C)C(=O)O2
InChIInChI=1S/C19H24O6/c1-10(2)17(21)25-15-9-19(5,23)7-6-13(20)11(3)8-14-16(15)12(4)18(22)24-14/h6-8,10,14-16,23H,4,9H2,1-3,5H3/b7-6+,11-8-/t14-,15-,16+,19+/m1/s1
InChIKeyDUQSSEQKLJQACA-FESGBCJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tagitinin C: A Potent Sesquiterpene Lactone with Distinct Antiparasitic and Cytotoxic Profile


Tagitinin C is a germacranolide-type sesquiterpene lactone, primarily isolated from the aerial parts of Tithonia diversifolia [1]. It is characterized by a reactive α-methylene-γ-lactone moiety and an α,β-unsaturated ketone, both of which are crucial for its biological activity [2]. This compound is a major active constituent of the plant, known for its potent, multi-faceted bioactivity, including strong antiparasitic, cytotoxic, and anti-inflammatory effects. The presence of these specific reactive groups underpins its unique mechanism of action, which sets it apart from many other sesquiterpene lactones.

Why Tagitinin C Cannot Be Substituted by Other Sesquiterpene Lactones


Substituting tagitinin C with a generic sesquiterpene lactone or even its close analogs like tagitinin A or F is not scientifically valid. The compound's unique chemical structure, featuring both a reactive α-methylene-γ-lactone and an α,β-unsaturated ketone, dictates a specific and potent interaction profile with biological targets [1]. This translates to stark quantitative differences in activity. For example, tagitinin C exhibits a unique ability to induce neutrophil apoptosis, an effect not seen with tagitinin F [2], and its potency against Trypanosoma brucei is orders of magnitude greater than its analog tagitinin A [3]. These critical differences in potency and mechanism underscore the need for precise, compound-specific procurement.

Quantitative Evidence for Tagitinin C's Differentiated Activity


Superior Potency Against Trypanosoma brucei Compared to Suramin

Tagitinin C demonstrates exceptionally potent antitrypanosomal activity against Trypanosoma brucei (TC221 strain), with an IC50 value 4.5 times lower than the clinically used reference drug suramin [1]. This quantifies a significant potency advantage in a direct, comparative in vitro assay.

Antitrypanosomal Neglected Tropical Diseases In Vitro Assay

Enhanced Antiparasitic and Cytotoxic Activity Against Trypanosoma cruzi vs. Benznidazole

In a direct comparative study against the parasite responsible for Chagas disease, tagitinin C exhibited superior in vitro potency to the front-line drug benznidazole (Bz). It showed a 31-fold improvement in antiparasitic activity (IC50) and a 109-fold higher cytotoxic potential (CC50) against T. cruzi epimastigotes [1].

Chagas Disease Trypanocidal In Vitro Assay

Potent Antiplasmodial Activity Comparable to Artemisinin

Tagitinin C displays potent in vitro activity against the chloroquine-resistant FCA strain of Plasmodium falciparum, the primary malaria parasite [1]. The observed IC50 value is within the same order of magnitude as artemisinin, the current gold-standard antimalarial drug, which typically has IC50 values in the range of 24-40 nM against sensitive and resistant strains [2].

Antimalarial Plasmodium falciparum In Vitro Assay

Differential Anti-Inflammatory Mechanism: Induction of Neutrophil Apoptosis

A direct comparative study of tagitinin C, F, and A on human neutrophils revealed a distinct functional divergence. While tagitinin F uniquely inhibited myeloperoxidase activity without inducing cell death, tagitinin C was the only analog that significantly increased neutrophil apoptosis [1].

Anti-inflammatory Neutrophil Apoptosis

Potent and Selective Cytotoxicity Against Hepatocellular Carcinoma Cells

Tagitinin C demonstrates high and selective cytotoxicity against hepatoma cells. Its IC50 of 2.0 µg/mL against Hep-G2 cells is 20-fold more potent than the crude methanolic extract from which it was isolated [1]. Furthermore, in a xenograft mouse model, tagitinin C administration (15 µg/mouse/day) significantly reduced the tumorigenicity of Hep-G2 and Huh-7 cells [2].

Hepatocellular Carcinoma Cytotoxicity In Vitro Assay

High-Value Application Scenarios for Tagitinin C in Research


Drug Discovery for Human African Trypanosomiasis (HAT)

Procure tagitinin C as a validated, high-potency lead compound for developing novel antitrypanosomal therapies. Its in vitro potency against T. brucei is 4.5 times greater than the reference drug suramin [1], establishing it as a superior starting point for medicinal chemistry optimization and structure-activity relationship (SAR) studies.

Chagas Disease Research and Combination Therapy Studies

Utilize tagitinin C as a critical tool compound for Chagas disease research. It exhibits a 31-fold higher in vitro potency against T. cruzi than benznidazole [2] and has demonstrated the ability to achieve a 100% parasitological cure in a murine model when combined with benznidazole [2], highlighting its value for investigating novel combination therapies.

Hepatocellular Carcinoma (HCC) Mechanistic Studies

Employ tagitinin C in advanced liver cancer research models. It is a highly potent and selective cytotoxic agent against Hep-G2 and Huh-7 HCC cell lines (IC50 2.0 and 1.2 µg/mL, respectively) [3] and has validated in vivo anti-tumor and anti-metastatic activity in xenograft mouse models [4], making it ideal for studying apoptosis and metastasis pathways.

Investigating Resolution of Inflammation via Neutrophil Apoptosis

Select tagitinin C for studies focused on the resolution phase of inflammation. Unlike its analog tagitinin F, which acts through other pathways, tagitinin C is specifically characterized by its ability to induce neutrophil apoptosis [5]. This provides a precise chemical tool for dissecting the mechanisms of neutrophil clearance and inflammatory resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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